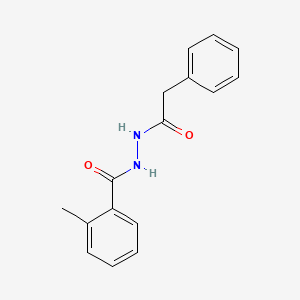
2-methyl-N'-(phenylacetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N'-(phenylacetyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBH is a hydrazone derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 2-methyl-N'-(phenylacetyl)benzohydrazide exerts its biological activities through the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit various biochemical and physiological effects. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to exhibit antifungal and antibacterial activities. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been studied for its potential use as an anticonvulsant and antidepressant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential applications in various fields. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. However, one of the limitations of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide.
Orientations Futures
There are several future directions for the study of 2-methyl-N'-(phenylacetyl)benzohydrazide. One of the future directions is the development of new compounds that are derived from 2-methyl-N'-(phenylacetyl)benzohydrazide. These compounds may have potential applications in medicine. Another future direction is the study of the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide in clinical trials. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N'-(phenylacetyl)benzohydrazide. Additionally, the mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide needs to be further elucidated to better understand its biological activities.
Méthodes De Synthèse
The synthesis of 2-methyl-N'-(phenylacetyl)benzohydrazide involves a series of chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with acetic anhydride to form 2-methyl-N-acetylbenzohydrazide. The second step involves the reaction of 2-methyl-N-acetylbenzohydrazide with phenylacetic acid to form 2-methyl-N'-(phenylacetyl)benzohydrazide. The final product is obtained through purification and isolation of the compound.
Applications De Recherche Scientifique
2-methyl-N'-(phenylacetyl)benzohydrazide has been used in various scientific research applications. One of the most significant applications of 2-methyl-N'-(phenylacetyl)benzohydrazide is in the field of medicine. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been used in the synthesis of other compounds that have potential applications in medicine.
Propriétés
IUPAC Name |
2-methyl-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYEUYTDSCHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)


![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)